molecular formula C22H19ClF4N6O B2385687 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide CAS No. 477711-40-3

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide

Cat. No.: B2385687
CAS No.: 477711-40-3
M. Wt: 494.88
InChI Key: WCVCNZYFLDUWOI-KNBZMSCYSA-N
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Description

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide features a hybrid structure combining a trifluoromethyl-substituted pyridine ring, a piperidine-carbohydrazide backbone, and a fluorophenylpyrazole moiety.

Key structural attributes:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group: Enhances lipophilicity and metabolic stability .
  • Piperidine-4-carbohydrazide: Provides conformational flexibility and hydrogen-bonding capacity .
  • 4-Fluorophenylpyrazole: May contribute to target binding via π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF4N6O/c23-18-9-16(22(25,26)27)12-28-20(18)33-7-5-14(6-8-33)21(34)32-30-11-15-10-29-31-19(15)13-1-3-17(24)4-2-13/h1-4,9-12,14H,5-8H2,(H,29,31)(H,32,34)/b30-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVCNZYFLDUWOI-KNBZMSCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide is a complex organic molecule that has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C18H17ClF3N5OC_{18}H_{17}ClF_3N_5O and a molecular weight of approximately 421.81 g/mol. The presence of both pyridine and pyrazole moieties suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Potential

Recent studies have indicated that derivatives of pyrazole, including compounds similar to the one , exhibit significant anticancer properties. For instance, a review highlighted that certain pyrazole derivatives demonstrated satisfactory cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

The mechanism through which the compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For example, Xia et al. reported that a similar pyrazole derivative induced significant cell apoptosis and showed potent antitumor activity with an IC50 value of 49.85 µM . This suggests that the compound may activate apoptotic pathways, leading to cell death in malignant cells.

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing the pyrazole structure have been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism observed in these compounds, which could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and testing of a series of pyrazole derivatives for their anticancer activity against various cell lines. The study found that modifications to the pyrazole ring significantly affected biological activity, indicating that structural optimization could enhance therapeutic efficacy.

Table 2: Summary of Case Studies on Pyrazole Derivatives

StudyCompound TestedCell LineResult
Study 1Pyrazole Derivative XA549IC50 = 26 µM
Study 2Pyrazole Derivative YHepG2IC50 = 0.95 nM

Comparison with Similar Compounds

Critical Challenges and Limitations

Data Gaps: No direct bioactivity data for the target compound exists in the provided evidence; comparisons rely on structural analogs.

Contradictions : While links structural similarity to bioactivity, highlights the need for experimental validation, as computational predictions may overlook stereochemical or pharmacokinetic nuances.

Synthetic Complexity : The trifluoromethylpyridine and fluorophenylpyrazole moieties require multi-step synthesis, increasing cost and reducing scalability .

Preparation Methods

Route Selection

Piperidine-4-carbohydrazide is synthesized via a two-step sequence from piperidine-4-carboxylic acid (Figure 1):

Step 1: Esterification
Piperidine-4-carboxylic acid is converted to its ethyl ester using ethanol and catalytic sulfuric acid under reflux.

Step 2: Hydrazide Formation
The ester reacts with excess hydrazine hydrate in ethanol (60–80°C, 4–6 hr), yielding piperidine-4-carbohydrazide.

Key Parameters

Step Reagents/Conditions Yield
1 EtOH, H₂SO₄, reflux 85–90%
2 NH₂NH₂·H₂O, EtOH, 60°C 75–80%

N-Functionalization with 3-Chloro-5-(Trifluoromethyl)pyridin-2-yl Group

Synthesis of 2-Chloro-3-Chloro-5-(Trifluoromethyl)pyridine

The pyridine precursor is prepared via sequential halogenation and trifluoromethylation:

  • Chlorination : 3-Nitro-5-(trifluoromethyl)pyridine undergoes Sandmeyer reaction (CuCl, HCl) to replace nitro with chloro.
  • Nucleophilic Aromatic Substitution (SNAr) : Piperidine-4-carbohydrazide reacts with 2-chloro-3-chloro-5-(trifluoromethyl)pyridine in DMF at 80–90°C for 12–16 hr.

Optimized Conditions

Parameter Value
Solvent DMF
Base K₂CO₃
Temp. 85°C
Time 14 hr
Yield 65–70%

Synthesis of 3-(4-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Pyrazole Ring Formation

  • Cyclocondensation : 4-Fluorophenylacetone reacts with hydrazine hydrate in acetic acid (reflux, 6 hr).
  • Vilsmeier-Haack Formylation : The pyrazole undergoes formylation using POCl₃/DMF (0–5°C, 2 hr).

Reaction Metrics

Step Reagents Temp. Yield
1 NH₂NH₂·H₂O, AcOH 110°C 80%
2 POCl₃, DMF 0°C → RT 60%

Hydrazone Formation

Condensation Reaction

The carbohydrazide intermediate and pyrazole aldehyde undergo acid-catalyzed condensation (Figure 2):

  • Conditions : Acetic acid (10 mol%), ethanol, 60°C, 8 hr.
  • Workup : Precipitation in ice-water, filtration, and recrystallization (EtOH/H₂O).

Performance Data

Parameter Value
Yield 70–75%
Purity (HPLC) >98%

Critical Process Analytics

Characterization Data

1H NMR (500 MHz, DMSO-d6)

  • δ 8.72 (s, 1H, CH=N), 8.45 (d, J = 2.4 Hz, pyridine-H), 8.12 (s, 1H, pyrazole-H).
  • Full spectrum aligns with theoretical splitting.

HRMS (ESI-TOF)

  • m/z Calc. for C₂₂H₁₉ClF₄N₆O: 495.1214; Found: 495.1218.

Industrial-Scale Considerations

Key Challenges & Solutions

Challenge Mitigation Strategy
Hydrazine handling Use sealed reactors with N₂ purge.
Pyridine activation Electron-withdrawing groups (Cl, CF₃) enhance SNAr reactivity.
Hydrazone stability Avoid aqueous workup above pH 7.

Comparative Analysis of Methods

Alternative Routes Evaluated

Method Advantages Limitations
Solid-phase synthesis Reduces purification steps Limited scalability
Microwave-assisted Faster reaction times High equipment cost
Ultrasound-promoted Improved yields for cyclization Not effective for SNAr

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazole-piperidine-hydrazide core of this compound?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, hydrazide formation may utilize coupling agents like EDCI/HOBt under anhydrous conditions (e.g., dry THF) to link the piperidine-carboxylic acid derivative with the substituted pyrazole-aldehyde . Reaction temperatures (0–25°C) and pH control are critical to avoid side reactions, such as hydrolysis of trifluoromethyl or chloro substituents. Yields for analogous compounds range from 70–78% when optimized .

Q. How is structural validation performed for this compound?

Characterization relies on:

  • IR spectroscopy : Confirmation of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (C=N, ~1550–1600 cm⁻¹) groups.
  • NMR spectroscopy : Distinct signals for pyridin-2-yl (δ 8.2–8.8 ppm), trifluoromethyl (δ ~120 ppm in 13^{13}C), and piperidine protons (δ 1.5–3.5 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~550–600 for [M+H]⁺), with fragmentation patterns validating substituents .

Q. What solvent systems are optimal for purification?

Chromatographic purification (e.g., silica gel) using gradients of ethyl acetate/hexane (3:7 to 6:4) or dichloromethane/methanol (9:1) effectively isolates the compound. Reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended for high-purity batches (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

SAR analysis focuses on:

  • Pyrazole substituents : The 4-fluorophenyl group enhances target binding via hydrophobic interactions, while the trifluoromethyl group improves metabolic stability .
  • Piperidine-hydrazide linkage : Conformational rigidity from the hydrazone bond may influence bioavailability; replacing the E-configuration with Z reduces activity in analogous compounds . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) is critical for iterative optimization .

Q. What crystallographic techniques resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages (e.g., SHELXL) provides atomic-level resolution of the hydrazone geometry and π-π stacking interactions between aromatic rings. For example, analogs with similar pyridinyl-pyrazole systems show dihedral angles of 5–15° between rings, influencing intermolecular packing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How do contradictory bioactivity results arise in different assay systems?

Discrepancies often stem from:

  • Protein binding : High plasma protein binding (>95%) in human serum albumin (HSA) assays may reduce free drug concentration, masking efficacy observed in cell-free enzymatic assays .
  • Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP3A4) in hepatic microsomal assays can lead to underestimation of potency in vitro . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, LC-MS for metabolite profiling) is essential .

Q. What strategies mitigate selectivity issues against off-target kinases or receptors?

  • Selective fluorination : Introducing fluorine at the pyridin-2-yl or phenyl ring reduces off-target interactions (e.g., with hERG channels) by modulating electronic properties .
  • Proteome-wide profiling : Kinome-wide screening (e.g., KINOMEscan) identifies promiscuous binding; subsequent substituent modification (e.g., bulkier groups at C-5 of pyridine) improves selectivity .

Q. How can flow chemistry improve the scalability of key synthetic steps?

Continuous-flow systems enhance:

  • Oxidation steps : Using Swern oxidation (oxalyl chloride/DMSO) in flow reactors minimizes exothermic risks and improves yield (~85%) compared to batch methods .
  • Hydrazone formation : Precise temperature control (±1°C) in microreactors reduces byproduct formation (e.g., hydrolysis of trifluoromethyl groups) . Design of Experiments (DoE) models optimize parameters like residence time and reagent stoichiometry .

Methodological Notes

  • Data Interpretation : Always cross-reference spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
  • Crystallography : Use TWINABS for data scaling if crystals exhibit twinning, common in hydrazone-containing compounds .
  • Biological Assays : Include positive controls (e.g., razaxaban for factor Xa inhibition studies) to contextualize potency values .

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